N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a compound that holds significance in various fields of scientific research due to its unique structural components and potential applications. This compound belongs to a class of heterocyclic compounds, which often exhibit interesting biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been reported to exhibit diverse pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
For instance, some pyrazole derivatives have been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This inhibition can lead to changes in nerve pulse transmission, resulting in behavioral changes and movement impairment .
Biochemical Pathways
For example, they can increase the production of reactive oxygen species (ROS) under cellular damage, which can negatively affect different cellular components .
Pharmacokinetics
The synthesis of similar compounds has been reported, which could potentially influence their bioavailability .
Result of Action
Similar compounds have been reported to exhibit cytotoxic efficiency with ic50 values ranging from 0426 to 4943 μM . This suggests that they may have potential as anticancer agents.
Action Environment
It’s worth noting that the synthesis and stability of similar compounds can be influenced by various factors, including the choice of reagents and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide involves several key steps:
Formation of 1-ethyl-1H-pyrazol-4-yl compound: This can be synthesized through the reaction of ethylhydrazine with ethyl acetoacetate under reflux conditions.
Synthesis of 1,2,4-oxadiazole ring: This involves the reaction of the 1-ethyl-1H-pyrazol-4-yl compound with a nitrile oxide, which is typically generated in situ from a nitro compound and a base.
Coupling with benzimidazole-5-carboxylic acid: The final step involves coupling the 1,2,4-oxadiazol-5-yl-methyl intermediate with benzimidazole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production may follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and scalable reactions. Specific reaction conditions would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can undergo several types of chemical reactions:
Oxidation: Using agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as lithium aluminium hydride.
Substitution: Various substitution reactions can be performed, particularly at the pyrazole ring, with halogenation agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or neutral conditions with oxidizing agents.
Reduction: Generally performed in an inert atmosphere using strong reducing agents.
Substitution: Often requires catalysts or specific solvents to facilitate the reaction.
Major Products
The products of these reactions depend on the specific conditions used but can include oxidized forms, reduced derivatives, and various substituted analogs, each potentially offering different biological activities or chemical properties.
Scientific Research Applications
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide has applications across various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits potential as a tool for studying biological systems due to its interaction with certain proteins or enzymes.
Medicine: Investigated for potential therapeutic applications due to its ability to modulate biological pathways.
Industry: Could be used in the development of materials with specific properties, such as catalysts or polymers.
Comparison with Similar Compounds
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can be compared to similar compounds:
Similar Compounds: Include other heterocyclic compounds such as 1H-benzo[d]imidazole derivatives, 1,2,4-oxadiazole analogs, and 1-ethyl-1H-pyrazole based molecules.
Uniqueness: Its unique combination of the pyrazole, oxadiazole, and benzimidazole moieties contributes to its distinctive chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c1-2-23-8-11(6-20-23)15-21-14(25-22-15)7-17-16(24)10-3-4-12-13(5-10)19-9-18-12/h3-6,8-9H,2,7H2,1H3,(H,17,24)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPCQHISCLNQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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